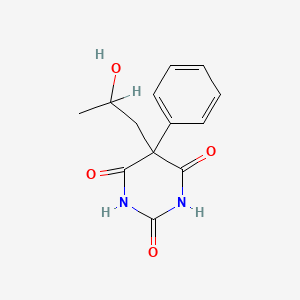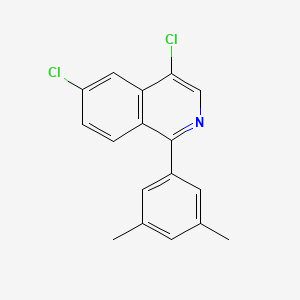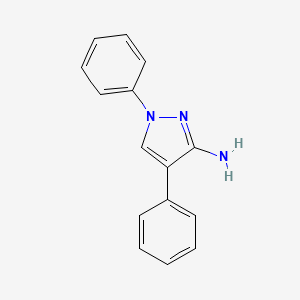
1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with an acetyl group at the 1-position and an aldehyde group at the 6-position, making it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzaldehyde with acetylacetone in the presence of a catalyst can yield the desired compound. Another method involves the condensation of 2-aminobenzaldehyde with acetyl chloride followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carboxylic acid.
Reduction: 1-Acetyl-3,4-dihydro-2H-quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Quinoline derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. This compound can be used as a starting material for the synthesis of bioactive molecules.
Medicine: Quinoline-based compounds are known for their therapeutic potential. This compound can be used in the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, which are involved in DNA replication and cell signaling pathways.
Comparaison Avec Des Composés Similaires
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde can be compared with other quinoline derivatives, such as:
3-Acetylquinoline: Similar in structure but lacks the aldehyde group at the 6-position.
4-Hydroxyquinoline: Contains a hydroxyl group instead of an acetyl group.
Quinoline-2-carbaldehyde: Features an aldehyde group at the 2-position instead of the 6-position.
Uniqueness: The presence of both an acetyl group and an aldehyde group in this compound makes it a unique and versatile intermediate for various chemical transformations, providing opportunities for the synthesis of a wide range of derivatives with potential biological activities.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-9(15)13-6-2-3-11-7-10(8-14)4-5-12(11)13/h4-5,7-8H,2-3,6H2,1H3 |
Clé InChI |
HNBNXDLYGIVZCW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC2=C1C=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)



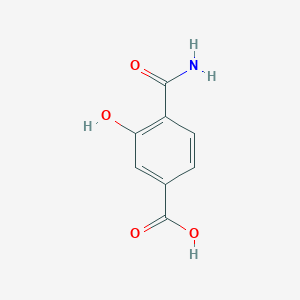
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
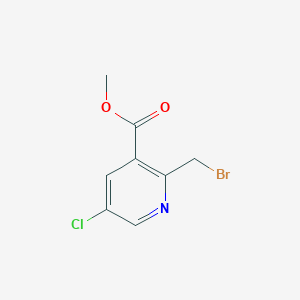
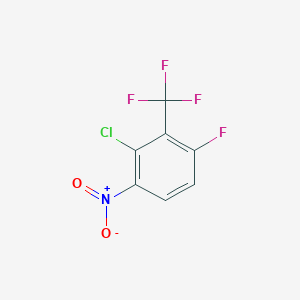
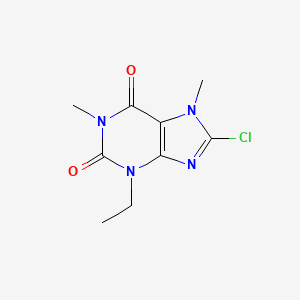
![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)

